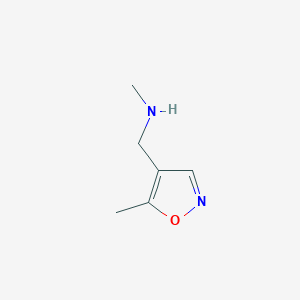
N-Methyl-1-(5-methylisoxazol-4-yl)methanamine
Overview
Description
N-Methyl-1-(5-methylisoxazol-4-yl)methanamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-1-(5-methylisoxazol-4-yl)methanamine is a compound characterized by its unique isoxazole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory, neuropharmacological, and anticancer properties based on diverse research findings.
- Molecular Formula : C6H10N2O
- Molecular Weight : 126.16 g/mol
- Structure : The compound features a methanamine backbone with a methyl group and a 5-methylisoxazole moiety.
1. Immunomodulatory Effects
Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. These compounds have been evaluated for their ability to modulate immune responses in vitro using immune cell cultures. Key findings include:
- Inhibition of Lymphocyte Proliferation : The compound demonstrated the ability to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes .
- Cytokine Modulation : It was observed that certain derivatives could suppress tumor necrosis factor α (TNF-α) production in human whole blood cultures, indicating potential applications in treating autoimmune diseases .
2. Neuropharmacological Activity
This compound has been studied for its effects on neurotransmitter systems, particularly concerning mood regulation and cognitive function. Preliminary studies suggest:
- Potential in Treating Neurological Disorders : The compound may influence pathways associated with mood regulation, making it a candidate for further exploration in neuropharmacology.
- Mechanisms of Action : While specific mechanisms remain under investigation, the compound's interaction with acetylcholine receptors has been noted, which could enhance cognitive functions .
3. Anticancer Properties
The biological activity of this compound extends to anticancer effects:
- Inhibition of Tumor Cell Growth : Studies have shown that related isoxazole compounds can inhibit the growth of various tumor cell lines, suggesting potential for therapeutic applications against cancer .
- Mechanisms of Action : The anticancer activity may be linked to the elicitation of apoptosis pathways and modulation of signaling proteins involved in cell proliferation .
Case Studies
Several case studies highlight the biological activity of this compound and related compounds:
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIXMZWMEXUTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















